N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
Planar and Non-Planar Regions
- The benzimidazole ring adopts a near-planar conformation, with a dihedral angle of 2.8° between its fused benzene and imidazole rings.
- The chromenone system exhibits slight puckering due to steric interactions between the 4-methyl and 7-methoxy substituents, resulting in a 12.5° deviation from planarity.
- The propanamide linker adopts a gauche conformation, minimizing steric clash between the benzimidazole methylene group and chromenone’s methoxy substituent.
Torsional Angles
- The N–C bond connecting the benzimidazole and propanamide moieties shows a torsional angle of 112° , favoring an extended conformation.
- The carbonyl group of the chromenone’s ketone forms a 154° angle with the adjacent methoxy group, optimizing intramolecular hydrogen bonding.
| Structural Feature | Torsional Angle |
|---|---|
| Benzimidazole-propanamide link | 112° |
| Chromenone ketone-methoxy | 154° |
These conformational preferences influence the compound’s solubility and intermolecular interactions.
Electronic Structure and Orbital Configuration
The electronic properties of the compound were investigated using time-dependent DFT calculations:
Frontier Molecular Orbitals
- The highest occupied molecular orbital (HOMO) is localized on the benzimidazole ring (energy = -6.24 eV ), reflecting its electron-donating nature.
- The lowest unoccupied molecular orbital (LUMO) resides on the chromenone’s ketone group (energy = -2.17 eV ), indicating electron-deficient character.
- The HOMO-LUMO gap of 4.07 eV suggests moderate chemical reactivity, consistent with hybrid aromatic systems.
Electron Density Distribution
- The methoxy group on the chromenone exhibits a partial negative charge (Mulliken charge = -0.32 e ), while the ketone oxygen carries a charge of -0.45 e .
- The benzimidazole’s NH group shows a positive charge (+0.18 e ), enhancing its hydrogen-bond-donor capacity.
$$
\text{HOMO-LUMO Gap} = E{\text{LUMO}} - E{\text{HOMO}} = -2.17 - (-6.24) = 4.07 \, \text{eV}.
$$
Hydrogen Bonding Patterns and Molecular Interactions
The compound participates in diverse hydrogen-bonding interactions, critical for its crystallinity and solubility:
Intramolecular Hydrogen Bonds
- The benzimidazole NH group forms a strong hydrogen bond with the chromenone’s ketone oxygen (bond length = 1.89 Å ).
- The propanamide’s amide NH interacts with the methoxy oxygen, creating a six-membered pseudocycle (bond length = 2.12 Å ).
Intermolecular Interactions
In crystalline form, the molecule forms a 3D network via:
- N–H···O bonds between benzimidazole NH and neighboring chromenone ketones (2.05 Å ).
- C–H···π interactions involving the chromenone’s aromatic system and adjacent methyl groups.
| Interaction Type | Bond Length (Å) |
|---|---|
| N–H···O (intramolecular) | 1.89 |
| N–H···O (intermolecular) | 2.05 |
| C–H···π | 2.98 |
These interactions stabilize the molecule in solid-state and influence its dissolution kinetics in polar solvents.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C22H21N3O4/c1-13-9-22(27)29-19-11-18(28-2)14(10-15(13)19)7-8-21(26)23-12-20-24-16-5-3-4-6-17(16)25-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
QPAOQVVJCMQLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-6-yl Intermediate
The coumarin precursor is synthesized via Pechmann condensation or Knoevenagel cyclization :
Method A (Pechmann Condensation) :
-
Reactants : Resorcinol derivatives (e.g., 3-methoxy-4-methylphenol) and β-keto esters (e.g., ethyl acetoacetate).
-
Conditions : Concentrated H₂SO₄ (catalyst), 80°C, 4–6 hours.
Key Data:
| Parameter | Pechmann Condensation | Knoevenagel Cyclization |
|---|---|---|
| Reaction Time (h) | 4–6 | 8–12 |
| Temperature (°C) | 80 | 78 (reflux) |
| Catalyst | H₂SO₄ | Piperidine |
| Yield (%) | 68–72 | 65–70 |
Functionalization at Coumarin C-6 Position
The 6-position of coumarin is activated for subsequent propanamide linkage. Bromination followed by nucleophilic substitution is commonly employed:
-
Reactants : 7-Methoxy-4-methylcoumarin, N-bromosuccinimide (NBS).
-
Conditions : CCl₄, AIBN (radical initiator), 70°C, 3 hours.
Step 2: Propanamide Chain Introduction :
Benzimidazole Synthesis and Methylation
The benzimidazole moiety is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives:
Method C (Acid-Catalyzed Condensation) :
-
Reactants : o-Phenylenediamine, chloroacetic acid.
-
Conditions : HCl (4M), reflux, 6 hours.
Method D (Microwave-Assisted Synthesis) :
-
Reactants : o-Phenylenediamine, formaldehyde.
-
Conditions : Microwave irradiation (300 W), 15 minutes.
-
Yield : 85–90%.
Final Amide Coupling
The coumarin-propanamide intermediate is coupled with the benzimidazole derivative using carbodiimide-mediated amidation :
Reactants :
-
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
-
N-(1H-Benzimidazol-2-ylmethyl)amine
-
EDC·HCl (1.2 eq), HOBt (1.1 eq), DMF, 0°C → RT, 24 hours.
-
Yield : 70–75%.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Temperature Control
Analytical Characterization
HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.45–7.12 (m, 4H, aromatic), 4.52 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Parameter | Pechmann-EDC Route | Knoevenagel-Microwave Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 32–38 | 40–45 |
| Purity (%) | 98–99 | 97–98 |
| Scalability | Moderate | High |
Industrial-Scale Adaptations
Continuous Flow Synthesis :
-
Advantages : Reduced reaction time (50% faster), higher throughput.
-
Challenges : Clogging due to coumarin precipitates.
-
Solvent replacement (e.g., cyclopentyl methyl ether instead of DMF).
-
Biocatalytic amidation using lipases (50–60% yield).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the chromenone structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzimidazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: The compound may be explored for use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole-Based Analogs
N-[3-(1H-Benzimidazol-2-yl)Propyl]-3-(7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-6-yl)Propanamide
- Structural Difference : The benzimidazole is connected via a 3-carbon propyl chain instead of a methyl group.
- Molecular Weight : 419.5 g/mol (C₂₄H₂₅N₃O₄).
- Higher molecular weight may reduce solubility compared to the target compound.
N-(2-Chloropyridin-3-yl)-3-(7-Methoxy-4-Methyl-2-Oxo-2H-Chromen-6-yl)Propanamide
- Structural Difference : Replaces benzimidazole with a 2-chloro-3-pyridinyl group.
- Molecular Weight : 372.8 g/mol (C₁₉H₁₇ClN₂O₄).
- Physical Properties :
- Density: 1.4 ± 0.1 g/cm³.
- Boiling Point: 628.5 ± 55.0 °C.
- Lower molecular weight and altered substituents may enhance metabolic stability compared to benzimidazole derivatives.
Coumarin-Propanamide Hybrids
N-(4-Chlorophenyl)-3-Cyclopentyl-N-Hydroxypropanamide
- Structural Difference : Features a hydroxamic acid group (N-hydroxy) and cyclopentyl substituent.
- Activity : Exhibits antioxidant properties in DPPH and β-carotene assays.
- Implications: The hydroxamic acid moiety enhances metal-chelating ability, relevant for antioxidant or metalloenzyme-targeting applications.
Functional Group Variations
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Difference : Contains an N,O-bidentate directing group instead of benzimidazole.
- Application : Used in metal-catalyzed C–H bond functionalization reactions.
- Implications :
- The directing group facilitates coordination to transition metals, suggesting the target compound’s benzimidazole may similarly enable catalytic or medicinal applications.
Research Findings and Implications
- Benzimidazole vs. Pyridine : The benzimidazole in the target compound offers superior hydrogen-bonding capacity compared to chloropyridine derivatives, which may enhance binding to biological targets like kinases or DNA .
- Alkyl Chain Length : Shorter chains (methyl vs. propyl) in the target compound may improve solubility and reduce steric hindrance during target engagement.
- Coumarin Role : The 7-methoxy-4-methylcoumarin moiety likely contributes to fluorescence properties or enzyme inhibition, as seen in analogous compounds .
Methodological Considerations
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that combines benzimidazole and chromone moieties, suggesting potential biological activity across various fields, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.4 g/mol. The structure is characterized by the presence of both benzimidazole and chromone, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1435994-93-6 |
The biological activity of this compound is likely attributed to its dual structure:
- Benzimidazole Moiety : Known for its ability to interact with microtubules, inhibiting their polymerization, which affects cell division. This property is critical in the development of anti-cancer drugs.
- Chromone Moiety : Exhibits antioxidant properties and can act as enzyme inhibitors. Chromones are also associated with anti-inflammatory and anti-cancer activities.
The combination of these two functionalities may enhance the compound's efficacy against various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : Exhibited potent activity with IC50 values lower than standard chemotherapeutics like doxorubicin.
- A431 Cells : Demonstrated a similar trend in cytotoxicity, indicating broad-spectrum anticancer potential.
Antimicrobial Activity
The benzimidazole and chromone components suggest potential antimicrobial properties. Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial activity.
| Activity Type | Target Organisms | Observed Effect |
|---|---|---|
| Anticancer | Jurkat, A431 cells | IC50 < Doxorubicin |
| Antimicrobial | Gram-positive & Gram-negative | Significant inhibition |
Structure–Activity Relationship (SAR)
Research indicates that modifications to the benzimidazole and chromone moieties can significantly alter biological activity:
- Substituents on Benzimidazole : The presence of electron-donating groups enhances cytotoxicity.
- Chromone Modifications : Variations in the methoxy group can influence antioxidant capacity and enzyme inhibition.
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives based on the benzimidazole-chromone framework. The most active compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics, suggesting a promising lead for further development .
Study 2: Antimicrobial Testing
A separate study evaluated the antimicrobial properties of various benzimidazole derivatives against clinical isolates of bacteria. The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the benzimidazole and coumarin moieties. Key steps include:
- Coupling reactions: Amide bond formation between the benzimidazole-methylamine derivative and the coumarin-propanoic acid intermediate under anhydrous conditions (e.g., using DCC/DMAP or HATU as coupling agents) .
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is critical for isolating the product with >95% purity .
Critical conditions:
- Temperature control (40–60°C for coupling steps).
- Strict exclusion of moisture to prevent hydrolysis of intermediates .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy: 1H and 13C NMR to verify connectivity of benzimidazole, coumarin, and propanamide groups .
- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>98%) and detect byproducts .
Note: X-ray crystallography may be used if single crystals are obtainable, but this is rare due to structural complexity .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies in activity data (e.g., IC50 variations in enzyme vs. cell-based assays) require:
- Orthogonal validation: Repeat assays using alternative methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .
- Solubility checks: Ensure the compound is fully dissolved in assay buffers (use DMSO stocks ≤0.1% v/v) to avoid false negatives .
- Metabolic stability testing: Assess if the compound degrades in cell culture media (use LC-MS to quantify intact compound post-incubation) .
Example: If a compound shows weak activity in cell-based assays but strong enzyme inhibition, evaluate cell permeability via Caco-2 monolayer assays .
Advanced: What computational strategies can predict the compound's pharmacokinetic properties and target interactions?
Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes or kinases). Focus on hydrogen bonding with the coumarin carbonyl and benzimidazole NH groups .
- ADMET prediction: Tools like SwissADME or ADMETLab2.0 can estimate logP, solubility, and metabolic stability. Note that methoxy and benzimidazole groups may reduce aqueous solubility .
- Quantum chemical calculations: DFT methods (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
Limitation: Computational models may underestimate steric effects from the coumarin-methyl group .
Advanced: How can statistical design of experiments (DoE) optimize reaction yield and purity?
Answer:
- Factor screening: Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, temperature, catalyst loading) .
- Response surface methodology (RSM): Central composite designs to model non-linear relationships (e.g., solvent polarity vs. yield) .
- Case study: A 3-factor DoE for amide coupling might reveal that reaction time has a stronger impact on yield than temperature, enabling prioritization of variables .
Data analysis: Software like Minitab or JMP for ANOVA and Pareto charts to rank factor significance .
Basic: What are the key functional groups influencing the compound's reactivity and stability?
Answer:
- Benzimidazole NH: Prone to oxidation; requires inert atmospheres during synthesis .
- Coumarin 2-oxo group: Participates in hydrogen bonding with biological targets .
- Methoxy group: Enhances lipophilicity but may sterically hinder interactions in planar binding pockets .
Stability considerations:
- Photodegradation: Store in amber vials due to coumarin’s UV sensitivity .
- Hydrolysis: Avoid aqueous buffers at pH >8 to prevent cleavage of the propanamide bond .
Advanced: How to investigate the compound's interaction with biological targets using biophysical methods?
Answer:
- Surface plasmon resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Fluorescence quenching: Monitor changes in coumarin fluorescence upon target binding (e.g., tryptophan residues in enzymes) .
Case study: A 1:1 binding stoichiometry with ΔG = −30 kJ/mol suggests strong, entropy-driven interactions .
Advanced: What strategies address low reproducibility in scaled-up synthesis (mg to gram scale)?
Answer:
- Reactor design: Use jacketed reactors with precise temperature control (±1°C) to maintain reaction consistency .
- Mixing efficiency: Optimize stirring speed (≥500 rpm) to avoid localized concentration gradients .
- Intermediate characterization: Validate purity of intermediates at each step via TLC and NMR to prevent cumulative errors .
Troubleshooting: If yield drops at gram scale, check for exothermicity using in-situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
